molecular formula C7H4BrF3O B1268021 1-Bromo-3-(trifluoromethoxy)benzene CAS No. 2252-44-0

1-Bromo-3-(trifluoromethoxy)benzene

Cat. No. B1268021
CAS RN: 2252-44-0
M. Wt: 241 g/mol
InChI Key: WVUDHWBCPSXAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-(trifluoromethoxy)benzene and its derivatives involves selective preparation methods, such as the treatment of bis(fluoromethyl)benzene with dibromo compounds in acidic media. These methods allow for the formation of synthetically useful intermediates like phenylmagnesium, -lithium, and -copper, which are pivotal in further chemical reactions (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(trifluoromethoxy)benzene and related compounds has been extensively studied through X-ray structure determinations. These studies have highlighted the presence of various interactions such as C–H···Br, C–Br···Br, and C–Br···π interactions, which play significant roles in the packing motifs of these compounds. Despite their close chemical similarity, these compounds exhibit highly variable packing motifs, demonstrating the complexity of their structural characteristics (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

1-Bromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be trapped and further manipulated to produce diverse compounds. These reactions open pathways to the synthesis of naphthalenes and their derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

Physical Properties Analysis

The physical properties of 1-Bromo-3-(trifluoromethoxy)benzene derivatives have been characterized by various techniques, including NMR, IR, and XRD. These studies have provided insights into the steric configurations of these molecules, which influence their intermolecular interactions and packing in the solid state. Such analyses are crucial for understanding the material's properties and potential applications in fields like fluorescence and photoluminescence (Zuo-qi, 2015).

Scientific Research Applications

Application 1: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

  • Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene is used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . This compound could be used as a building block in the synthesis of various organic compounds.
  • Results or Outcomes : The outcome of this application is the production of 1,2-dehydro-3-(trifluoromethoxy)benzene . The yield and purity of the product would depend on the specific experimental conditions.

Application 2: Synthesis of Atropisomeric Diphosphine Ligand

  • Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene is used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
  • Results or Outcomes : The outcome of this application is the production of the atropisomeric diphosphine ligand . The yield and purity of the product would depend on the specific experimental conditions.

properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUDHWBCPSXAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334205
Record name 1-Bromo-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(trifluoromethoxy)benzene

CAS RN

2252-44-0
Record name 1-Bromo-3-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-3-(trifluoromethoxy)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Bromo-3-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
DY Zhang, CB Yu, MC Wang, K Gao, YG Zhou - Tetrahedron Letters, 2012 - Elsevier
A new electronically deficient atropisomeric diphosphine ligand (S)-CF 3 O-BiPhep was synthesized from 1-bromo-3-(trifluoromethoxy)benzene in high yield. The key steps included …
Number of citations: 37 www.sciencedirect.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
O Mhadhbi, L Liu, A Benzai, B Mellah, N Besbes… - Tetrahedron, 2022 - Elsevier
The regioselectivity of the Pd-catalyzed direct arylation of unsubstituted 2-alkylisothiazol-3(2H)-ones was investigated. Conditions for the regioselective palladium-catalyzed direct C5-…
Number of citations: 5 www.sciencedirect.com
S Mkrtchyan, M Jakubczyk, Š Budzák… - Asian Journal of …, 2023 - Wiley Online Library
Since the introduction of the TM‐catalyzed cross‐couplings their scope of starting materials has been growing systematically, allowing for more flexible design of synthetic routes with …
Number of citations: 0 onlinelibrary.wiley.com
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
M Binayeva - 2015 - open.library.ubc.ca
Fluorine-containing motifs are important components in pharmaceuticals and agrochemicals. Upon incorporation of fluorinated moieties, many small molecules show enhanced …
Number of citations: 3 open.library.ubc.ca

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